molecular formula C15H15FN2O B5079353 N-[(2-fluorophenyl)(4-methylphenyl)methyl]urea

N-[(2-fluorophenyl)(4-methylphenyl)methyl]urea

Cat. No.: B5079353
M. Wt: 258.29 g/mol
InChI Key: BVHANGZFJFZKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[(2-fluorophenyl)(4-methylphenyl)methyl]urea” is a urea derivative. Urea derivatives are a large class of organic compounds that have a wide range of applications, including use in the manufacture of pharmaceuticals, agrochemicals, and polymers .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-fluorophenyl group and a 4-methylphenyl group with a suitable isocyanate or isothiocyanate .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, many urea derivatives are used as inhibitors of various enzymes, acting by binding to the active site of the enzyme and preventing it from carrying out its normal function .

Properties

IUPAC Name

[(2-fluorophenyl)-(4-methylphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-10-6-8-11(9-7-10)14(18-15(17)19)12-4-2-3-5-13(12)16/h2-9,14H,1H3,(H3,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHANGZFJFZKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2F)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.